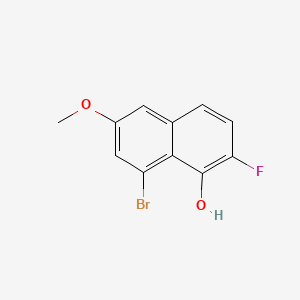

8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol

Description

8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol is a polyfunctional naphthalene derivative featuring bromo (Br), fluoro (F), methoxy (OMe), and hydroxyl (OH) substituents at positions 8, 2, 6, and 1, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates and organic synthesis.

Properties

Molecular Formula |

C11H8BrFO2 |

|---|---|

Molecular Weight |

271.08 g/mol |

IUPAC Name |

8-bromo-2-fluoro-6-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C11H8BrFO2/c1-15-7-4-6-2-3-9(13)11(14)10(6)8(12)5-7/h2-5,14H,1H3 |

InChI Key |

IVJMXRLNJQJJFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC(=C2O)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-methoxynaphthalen-1-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.

Reduction Products: Dehalogenated derivatives or fully reduced naphthalenes.

Scientific Research Applications

Chemistry: 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its unique structure allows for the modification and optimization of pharmacological properties.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol and its analogs:

Key Observations:

Substituent Positioning : The target compound’s bromo group at position 8 distinguishes it from analogs like 21-Br (Br at position 2) and 28-Br (Br at position 2). This positioning may influence steric hindrance in reactions like Suzuki-Miyaura coupling .

The fluoro group at position 2 introduces electron-withdrawing effects, which may modulate the acidity of the hydroxyl group at position 1 .

Physicochemical Properties

- Melting Points : While data for the target compound are unavailable, compound 23 (2',6-dimethoxy analog) melts at 160–162°C , indicating that methoxy groups elevate melting points compared to hydroxylated analogs.

- Solubility: Methoxy groups generally improve solubility in non-polar solvents, whereas hydroxyl groups enhance aqueous solubility. The tert-butyldimethylsilyl-protected 29-Br () highlights how protecting groups can tailor solubility .

Biological Activity

8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol is a halogenated naphthalene derivative that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This compound features a bromine atom at the 8-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the naphthalene ring, which contribute to its reactivity and interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 267.08 g/mol. Its structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrFO |

| Molecular Weight | 267.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit binding affinity towards specific biological receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have demonstrated activity against various cancer cell lines, including:

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.7 ± 0.2 | |

| SGC-7901 (Stomach) | 30.0 ± 1.2 | |

| HepG2 (Liver Cancer) | 18.3 ± 1.4 |

These findings suggest that this compound may possess similar anticancer activity, warranting further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, studies on related compounds have shown high inhibitory activity against thymidylate synthase, an important target in cancer therapy:

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| Compound A | Thymidylate Synthase | 0.62 |

| Compound B | Bacterial Thymidylate Synthase | 0.47 |

These results indicate that modifications in the naphthalene structure can significantly enhance enzyme inhibition, suggesting a similar potential for this compound.

Case Studies

A notable case study investigated the effects of halogenated naphthalene derivatives on cancer cell proliferation. The study found that certain derivatives exhibited over 80% inhibition in various cancer cell lines, indicating robust antiproliferative activity:

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast Cancer) | 90.47 |

| SR (Leukemia) | 81.58 |

| SK-MEL-5 (Melanoma) | 84.32 |

These findings highlight the potential of halogenated naphthalene derivatives as effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.